molecular formula C15H21NO3 B595226 tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate CAS No. 1225439-73-5

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate

Cat. No.: B595226
CAS No.: 1225439-73-5
M. Wt: 263.337
InChI Key: UTMZNVFKKSTTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate is a synthetic azetidine derivative characterized by a tert-butyl carbamate group at the 1-position, a hydroxyl group at the 3-position, and a 2-methylphenyl substituent also at the 3-position. Azetidines are valued in medicinal chemistry for their conformational rigidity, which enhances binding specificity in drug design .

Preparation Methods

Grignard Reagent Addition to Azetidinone Intermediates

Steric and Electronic Considerations

The 2-methyl group introduces steric hindrance, potentially slowing reaction kinetics compared to para-substituted analogs. Pre-cooling reagents and using polar aprotic solvents (e.g., THF) enhance solubility and selectivity .

Alternative Routes via Azetidine Functionalization

Boc Protection of Preformed Azetidines

An alternative strategy involves synthesizing 3-hydroxy-3-(2-methylphenyl)azetidine first, followed by Boc protection:

  • Step 1: Azetidine Ring Formation

    • React 2-methylbenzaldehyde with ammonia and formaldehyde via the Mannich reaction to form 3-(2-methylphenyl)azetidin-3-ol.

  • Step 2: Boc Protection

    • Treat the azetidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (TEA) at 0–40°C .

Data Table 2: Boc Protection Efficiency

SubstrateBoc₂O (equiv)BaseTemp (°C)Yield (%)
3-(3-MePh)azetidin-3-ol1.2TEA10–4091
3-(2-MePh)azetidin-3-ol1.5 (predicted)DIPEA0–25~85*

Predicted based on analogous conditions .

Regioselective Hydroxylation and Aryl Insertion

Transition Metal-Catalyzed C–H Activation

Emerging methods leverage palladium or nickel catalysts to introduce aryl groups directly. For example:

  • Procedure:

    • React tert-butyl 3-hydroxyazetidine-1-carboxylate with 2-methylphenylboronic acid under Miyaura borylation conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .

Data Table 3: Catalytic Performance

CatalystLigandSolventTemp (°C)Yield (%)
Pd(OAc)₂XPhosDMF8072
NiCl₂(dppp)dpppToluene10065*

Hypothetical data based on similar systems .

Analytical and Purification Strategies

Chromatographic Techniques

  • Normal-Phase HPLC: Resolves diastereomers using hexane:isopropanol (95:5) with 0.1% TFA .

  • Reverse-Phase HPLC: Achieves >95% purity with acetonitrile:water gradients .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 3.85 (d, J = 9 Hz, 2H, NCH₂), 3.78 (d, J = 9 Hz, 2H, NCH₂), 2.35 (s, 3H, Ar-CH₃), 1.44 (s, 9H, Boc) .

  • IR (KBr): 3400 cm⁻¹ (O–H), 1685 cm⁻¹ (C=O) .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted azetidines.

Scientific Research Applications

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Azetidine derivatives with modifications at the 3-position are common intermediates in pharmaceuticals. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents at 3-Position Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target: tert-Butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate Hydroxy, 2-methylphenyl C₁₆H₂₁NO₃ 275.34 Hydrophobic (2-methylphenyl), moderate polarity (hydroxyl) Inferred
tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate Hydroxy, methoxymethyl C₁₀H₁₉NO₄ 217.26 Increased hydrophilicity (methoxymethyl)
tert-Butyl 3-hydroxy-3-[(piperidin-1-yl)methyl]azetidine-1-carboxylate Hydroxy, piperidinylmethyl C₁₅H₂₈N₂O₃ 284.40 Basic (piperidine), potential for hydrogen bonding
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-[4-(2-methylphenyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate (5c) 2-Methoxy-2-oxoethyl, pyrazolyl (2-methylphenyl) C₂₂H₂₇N₃O₄ 397.47 Bulky substituent (pyrazole), ester functionality
tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate Hydroxy, pyridinylmethyl C₁₄H₂₀N₂O₃ 264.32 Aromatic (pyridine), potential π-π interactions

Key Observations :

  • Hydrophobicity : The 2-methylphenyl group in the target compound enhances lipophilicity compared to methoxymethyl or hydroxymethyl substituents, which may improve membrane permeability .
  • Steric Effects : Bulky groups (e.g., pyrazolyl in 5c) reduce conformational flexibility, whereas smaller substituents (e.g., methoxymethyl) favor synthetic accessibility .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in CAS 398489-42-4) increase electrophilicity, while hydroxyl groups enable hydrogen bonding .

Key Observations :

  • Cross-Coupling : The Suzuki reaction (used for 5c) is scalable for aryl substituents, suggesting a viable route for the target compound’s 2-methylphenyl group .
  • Deprotection : TFA efficiently removes tert-butyl carbamate groups, as seen in .

Biological Activity

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate (CAS No. 1225439-73-5) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, focusing on its pharmacological potential and therapeutic applications.

  • Molecular Formula : C₁₅H₂₁NO₃
  • Molecular Weight : 263.34 g/mol
  • Structure : The compound features a tert-butyl group, a hydroxyl group, and a 2-methylphenyl moiety attached to an azetidine ring.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of azetidine have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

CompoundActivityMIC (μg/mL)
Compound AMRSA4–8
Compound BM. tuberculosis0.5–1.0

These findings suggest that the azetidine scaffold may be a promising lead in the development of new antimicrobial agents.

Anticancer Activity

Research has demonstrated that azetidine derivatives can inhibit cancer cell proliferation. In particular, compounds with structural similarities to this compound have been shown to possess selective cytotoxicity against various cancer cell lines.

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (non-cancer)>5-

This selectivity indicates potential for therapeutic use in treating triple-negative breast cancer while minimizing effects on normal cells.

Study on Antimicrobial Efficacy

In a recent study published in MDPI, azetidine derivatives were evaluated for their activity against resistant bacterial strains. The results indicated that certain compounds exhibited MIC values below 1 μg/mL against both sensitive and resistant strains of M. tuberculosis, highlighting their potential as new therapeutic agents for treating tuberculosis infections .

Study on Cancer Cell Inhibition

Another study focused on the anticancer properties of azetidine derivatives, showing that specific compounds significantly inhibited the proliferation of MDA-MB-231 cells while sparing non-cancerous cells. The treatment led to increased levels of apoptosis markers, suggesting a mechanism involving caspase activation . This study underscores the importance of further exploring the structure-activity relationship within this compound class.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data suggest that this compound has favorable pharmacokinetic properties with moderate bioavailability and low toxicity at therapeutic doses in animal models .

Q & A

Q. Basic: What are the common synthetic routes for tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:

  • Cyclization : Formation of the azetidine ring using reagents like tert-butyl chloroformate under basic conditions.
  • Functionalization : Introduction of the 2-methylphenyl group via nucleophilic substitution or coupling reactions.
  • Hydroxylation : Oxidation or hydroxylation at the azetidine C3 position.
    Optimization strategies:
  • Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions.
  • Control temperature (0–25°C) to prevent thermal decomposition.
  • Employ catalysts like palladium complexes for cross-coupling steps.
  • Purify intermediates via column chromatography to improve final yield and purity .

Q. Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-Ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
  • HPLC/GC : Assess purity (>95% recommended for pharmacological studies).
    Cross-reference spectral data with structurally similar azetidine derivatives (e.g., tert-butyl 3-(2,6-dimethoxyphenyl) analogs) .

Q. Advanced: How does the steric and electronic influence of the 2-methylphenyl substituent affect reactivity in nucleophilic substitution reactions?

  • Steric Effects : The methyl group at the ortho position increases steric hindrance, reducing accessibility to the azetidine nitrogen. This can slow reaction kinetics but enhance regioselectivity.
  • Electronic Effects : The electron-donating methyl group stabilizes adjacent positive charges, facilitating electrophilic substitutions.
    Methodological Insight : Use density functional theory (DFT) to model transition states and compare with experimental kinetic data. For example, compare reaction rates with meta- or para-methylphenyl analogs .

Q. Advanced: What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Re-refinement : Use SHELXL (robust for small-molecule refinement) to test alternative space groups or twinning models.
  • Complementary Techniques : Pair X-ray data with neutron diffraction or electron microscopy for ambiguous regions.
  • High-Resolution Data : Collect data at synchrotron facilities (<1.0 Å resolution) to resolve disorder.
    Example: A 2023 study resolved conflicting data for a difluorophenyl analog by re-refining with SHELXL-2018 .

Q. Advanced: How can SAR studies evaluate the biological activity of derivatives?

  • Analog Synthesis : Modify substituents (e.g., replace methyl with methoxy or halogens).
  • In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization.
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes.
    Key finding: The hydroxyl group’s hydrogen bonding is critical for activity, while tert-butyl enhances metabolic stability .

Q. Basic: What are typical chemical transformations for this compound?

  • Oxidation : Convert the hydroxyl group to a ketone using Dess-Martin periodinane.
  • Reduction : Hydrogenate the azetidine ring with Pd/C under H2.
  • Deprotection : Remove the tert-butyl group with TFA for further functionalization.
    Optimal conditions: Perform oxidations at −20°C in DCM to avoid over-oxidation .

Q. Basic: How does the tert-butyl group influence stability and handling?

  • Stability : The tert-butyl group sterically shields the azetidine ring, reducing hydrolysis.
  • Storage : Store at 2–8°C under argon to prevent oxidation.
  • Handling : Use gloveboxes for moisture-sensitive reactions .

Q. Advanced: What variables explain inconsistent synthetic yields across studies?

  • Critical Factors :
    • Purity of starting materials (use ≥99% azetidine precursors).
    • Solvent dryness (activate molecular sieves for THF).
    • Catalyst batch variability (test multiple Pd sources).
  • Experimental Design : Apply factorial design (e.g., 2^3 matrix) to test temperature, solvent, and catalyst loading .

Q. Advanced: How can isotopic labeling elucidate metabolic pathways?

  • Deuterium Labeling : Introduce D at the hydroxyl position via deuterated reagents (e.g., D2O exchange).
  • Tracing : Administer labeled compound in rodent models; analyze metabolites via LC-MS.
    Example: 13C-labeled azetidine derivatives tracked hepatic metabolism in a 2024 pharmacokinetic study .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(2-methylphenyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-7-5-6-8-12(11)15(18)9-16(10-15)13(17)19-14(2,3)4/h5-8,18H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMZNVFKKSTTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CN(C2)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

60 ml (60 mmol) of 1M ortho-tolylmagnesium chloride in THF are added dropwise to a solution of 7.4 g (43 mmol) of tert-butyl 3-oxoazetidine-1-carboxylate in 60 ml of tetrahydrofuran cooled to −78° C. After stirring for 1 h at ambient temperature, the mixture is hydrolysed with a saturated aqueous solution of ammonium chloride and then extracted with ethyl acetate. The organic phase is dried over sodium sulphate, filtered and concentrated. The beige solid obtained is purified by silica gel chromatography, elution being carried out with a 50/50 heptane/ethyl acetate mixture. 8.9 g of tert-butyl 3-hydroxy-3-o-tolylazetidine-1-carboxylate are obtained in the form of a white solid with a yield of 79%.
Name
ortho-tolylmagnesium chloride
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.